盐酸小檗碱

描述

科学研究应用

盐酸小檗碱具有广泛的科学研究应用:

作用机制

盐酸小檗碱通过多种分子靶点和途径发挥作用:

抗菌活性: 它抑制微生物酶的活性,例如吲哚胺2,3-双加氧酶1 (IDO-1),并破坏微生物细胞膜.

抗炎活性: 盐酸小檗碱通过抑制促炎细胞因子的产生来调节免疫反应.

神经保护活性: 它抑制乙酰胆碱酯酶和丁酰胆碱酯酶的活性,这些酶参与神经递质的分解.

与相似化合物的比较

相似化合物

小檗碱: 另一种具有类似抗菌和抗炎特性的原小檗碱类生物碱.

黄连碱: 与之相关的化合物,存在于相同的植物来源中,具有相似的生物活性.

表小檗碱: 另一种具有类似药理作用的异喹啉类生物碱.

盐酸小檗碱的独特性

盐酸小檗碱的独特之处在于其特定的分子结构,使其能够与多种分子靶点相互作用。 它能够抑制多种酶并调节多种生物途径,使其成为一种具有多种治疗潜力的多功能化合物 .

生化分析

Biochemical Properties

Palmatine chloride has been identified as an irreversible inhibitor of IDO-1, an enzyme involved in the catabolism of tryptophan . It also non-competitively inhibits the West Nile Virus NS2B-NS3 protease, with an IC50 of 96 μM . These interactions suggest that palmatine chloride can interfere with both enzymatic activity and viral replication.

Cellular Effects

Palmatine chloride has been shown to induce mitophagy in various human cell lines . This process involves the selective degradation of mitochondria by autophagy, which can be triggered by cellular stress or damage. Palmatine chloride specifically induces mitophagy and subsequently stimulates mitochondrial biogenesis . It does not interfere with mitochondrial function, suggesting that it is not toxic to mitochondria .

Molecular Mechanism

The molecular mechanism of palmatine chloride’s action involves its binding to enzymes and inhibition of their activity. For instance, it acts as an irreversible inhibitor of IDO-1, likely binding to the active site of the enzyme and preventing it from catalyzing its substrate . Additionally, it non-competitively inhibits the West Nile Virus NS2B-NS3 protease, possibly by binding to an allosteric site on the enzyme .

Temporal Effects in Laboratory Settings

It has been reported that palmatine chloride can induce mitophagy in various human cell lines , suggesting that it may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of different dosages of palmatine chloride in animal models have not been extensively studied. One study reported that palmatine chloride inhibited tumor growth in a mouse xenograft model , suggesting that it may have dose-dependent effects in vivo.

Metabolic Pathways

Palmatine chloride is metabolized in the body, with several metabolites identified in rat faeces, urine, plasma, intestinal flora, and liver microsomes . The main metabolic pathways of palmatine chloride involve glucuronidation and sulfation .

Subcellular Localization

Given its interactions with enzymes such as IDO-1 and the West Nile Virus NS2B-NS3 protease, it is likely that it localizes to the cytoplasm where these enzymes are found

准备方法

合成路线和反应条件

盐酸小檗碱可以通过多种方法合成。一种常见的方法是从天然来源提取小檗碱,然后将其转化为盐酸小檗碱。 提取过程通常涉及使用甲醇和水等溶剂 . 盐酸小檗碱的转化可以通过在受控条件下用盐酸与小檗碱反应来实现 .

工业生产方法

在工业环境中,盐酸小檗碱的生产涉及从植物来源进行大规模提取,然后进行纯化并转化为氯化物形式。 该过程包括溶剂提取、色谱分离和结晶等步骤,以确保高纯度和产率 .

化学反应分析

反应类型

盐酸小檗碱会发生多种化学反应,包括:

氧化: 盐酸小檗碱可以被氧化形成不同的代谢物.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.

还原: 通常使用硼氢化钠和氢化铝锂等还原剂.

主要形成的产物

相似化合物的比较

Similar Compounds

Berberine: Another protoberberine alkaloid with similar antimicrobial and anti-inflammatory properties.

Coptisine: A related compound found in the same plant sources, with similar biological activities.

Epiberberine: Another isoquinoline alkaloid with comparable pharmacological effects.

Uniqueness of Palmatine Chloride

Palmatine chloride is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its ability to inhibit multiple enzymes and modulate various biological pathways makes it a versatile compound with diverse therapeutic potential .

属性

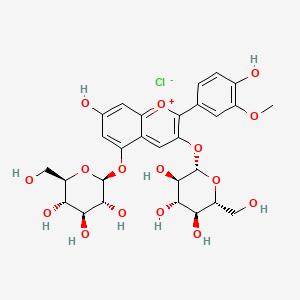

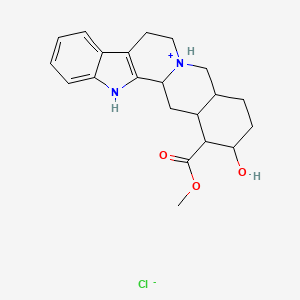

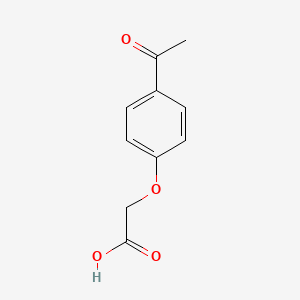

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQYRXCUPVKSAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3486-67-7 (Parent) | |

| Record name | Palmatine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40909881 | |

| Record name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10605-02-4 | |

| Record name | Palmatine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMATINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ6W8881Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Palmatine Chloride inhibits the differentiation and maturation of osteoclasts, ultimately mitigating PMMA particle-induced osteolysis. This suggests a potential preventive role for Palmatine Chloride in this context.

A: [] Oligochitosan, when combined with Palmatine Chloride, demonstrates a synergistic effect in enhancing the intestinal absorption of protoberberine alkaloids, particularly at a 0.5% concentration.

A: [] The molecular formula of Palmatine Chloride is C21H22ClNO4, and its molecular weight is 387.85 g/mol.

A: [, , , ] Several studies have utilized spectroscopic techniques to characterize Palmatine Chloride. These techniques include spectrofluorimetry, UV-Vis absorption spectroscopy, IR, mass spectrometry, and NMR.

A: [] The solubility of Palmatine Chloride has been experimentally determined in various binary solvent systems, including ethanol, ethylene glycol, isopropyl alcohol, propylene glycol, and water, at different temperatures ranging from 283.15 K to 328.15 K.

ANone: Based on the provided research articles, there is no information available about the catalytic properties and applications of Palmatine Chloride.

A: [] Yes, molecular dynamics simulations were used to investigate the interaction between Palmatine Chloride and an Al2O3 ceramic membrane. These simulations provided insights into the adsorption behavior and transfer rates of Palmatine Chloride through the membrane.

A: [] Synthesizing 13-n-alkyl Palmatine Chloride analogs, specifically with n-hexyl and n-octyl groups, resulted in enhanced cytotoxicity against seven human cancer cell lines compared to unmodified Palmatine Chloride. Notably, 13-n-octyl Palmatine Chloride exhibited the most potent inhibitory activity against the SMMC7721 cell line.

A: [] Research indicates that Palmatine Chloride and Palmatine Sulfate demonstrate significantly stronger inhibitory activity against lens aldose reductase than Palmatine Iodide. This finding highlights the influence of the anionic counterpart on the biological activity of Palmatine analogs.

A: [, , , ] Several strategies have been explored to enhance the hygroscopic stability of Palmatine Chloride:

- Pharmaceutical Salt Cocrystal Formation: Creating a cocrystal with gallic acid, a neutral molecule, has shown promise in improving hygroscopic stability. []

- Pharmaceutical Salt Formation: Substituting the chloride ion with sulfophenyl acids to create pharmaceutical salts, while maintaining solubility, has demonstrated potential for improving hygroscopic stability. []

- Crystalline Palmatine Sulfosalicylate Salt: This pharmaceutical salt form exhibits improved hygroscopic stability compared to the chloride form. []

- Cocrystal Polymorphs: Two cocrystal polymorphs of Palmatine Chloride have been identified with racemic hesperetin, potentially offering different stability profiles. []

A: [] Drying Corydalis decumbentis Rhizoma in the sun at 30°C yields the highest content of Palmatine Chloride, protopine, and tetrahydropalmatine compared to shade drying or drying at other temperatures.

ANone: The provided research articles do not offer specific details regarding SHE regulations for Palmatine Chloride.

A: [, ] Combining Palmatine Chloride with other herbs in JinQi Jiangtang tablets significantly alters its pharmacokinetic profile compared to administering Coptidis Rhizoma extract alone. Specifically, the Cmax of Palmatine Chloride decreases, indicating reduced peak plasma concentration. Additionally, the AUC0–t, representing the extent of drug absorption, decreases, suggesting reduced overall exposure. Furthermore, the mean residence time is shortened, implying faster elimination from the body. These findings emphasize the impact of herb-herb interactions on the pharmacokinetic behavior of Palmatine Chloride.

A: [] Following oral administration of Coptidis Rhizoma extract to rats, Palmatine Chloride is widely distributed in various tissues, suggesting systemic absorption and distribution.

A: [] Yes, Palmatine Chloride demonstrates significant antiphotooxidative activity by effectively quenching singlet oxygen, as evidenced by its ability to inhibit chlorophyll-sensitized photooxidation of linoleic acid.

A: [] Palmatine Chloride, at a dose of 60 mg/kg administered intraperitoneally, did not induce significant changes in monoamine levels in the rat brain 30 minutes after injection.

A: [, ] Palmatine Chloride exhibits potent antimicrobial activity against various human intestinal bacteria, including Bifidobacterium longum, Bifidobacterium bifidum, Clostridium perfringens, and Clostridium paraputrificum. Notably, its activity against Clostridium perfringens is stronger than that of berberine iodide and berberine sulfate.

A: [] Pretreating cotton fabric with a combination of mercerization and tannic acid (MT method) results in the highest dye uptake of Palmatine Chloride, approximately twice that of tannic acid treatment alone. This method proves most effective at dyeing temperatures of 60°C or 80°C for 60 minutes and at a dyebath pH above 5.

ANone: No information on resistance or cross-resistance mechanisms specific to Palmatine Chloride is available in the provided research articles.

A: [] Acute toxicity studies in rats showed no observable adverse effects or toxicity following the administration of Palmatine Chloride extract for fourteen days.

ANone: The provided research articles do not offer specific information regarding drug delivery and targeting strategies for Palmatine Chloride.

A: [, , , , , , , , , , , ] Various analytical techniques have been utilized to quantify and characterize Palmatine Chloride:* High-Performance Liquid Chromatography (HPLC): Frequently coupled with UV detection or mass spectrometry (MS), HPLC serves as a primary method for separating and quantifying Palmatine Chloride in diverse samples, including pharmaceutical formulations, plant materials, and biological fluids.* Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced resolution and sensitivity compared to traditional HPLC, enabling the analysis of complex mixtures.* Ion Pair RP-HPLC: A specific HPLC method employed to determine Palmatine Chloride in formulations like Yiqi Zhixue Granules.* Spectrofluorimetry: Exploits the fluorescence properties of Palmatine Chloride for sensitive detection and quantification, particularly in inclusion complexes.* UV-Vis Absorption Spectroscopy: Provides information about the absorption characteristics of Palmatine Chloride, useful for identification and quantification.

A: [, ] Yes, both sheathless and conventional capillary electrophoresis (CE), coupled with electrospray ionization mass spectrometry (ESI-MS), have been successfully employed for the separation and detection of Palmatine Chloride in mixtures.

ANone: No information on the environmental impact and degradation of Palmatine Chloride is available in the provided research articles.

A: [] The dissolution and solubility behavior of Palmatine Chloride have been investigated in various binary solvent systems at different temperatures. These studies are crucial for understanding its bioavailability and formulating stable dosage forms.

A: [, , , , , , , , , ] Several research papers highlight the validation of various analytical methods for Palmatine Chloride determination. This validation includes assessing parameters such as linearity, precision, accuracy, stability, and recovery to ensure the reliability and reproducibility of the methods.

A: [, , , , , ] To guarantee the quality and consistency of Palmatine Chloride, several quality control measures are implemented:* High-Performance Liquid Chromatography (HPLC) Fingerprinting: Employed to establish a characteristic chromatographic profile of Palmatine Chloride and other components in a sample, ensuring batch-to-batch consistency.* Multi-Ingredient Quantitative Analysis: Using HPLC or UPLC-MS/MS, the content of Palmatine Chloride and other active compounds can be accurately quantified to meet predefined specifications.* Reference Standards: Employing certified reference standards of Palmatine Chloride ensures accurate identification and quantification during analysis.* Good Manufacturing Practices (GMP): Adhering to GMP guidelines during all stages of manufacturing guarantees the quality and safety of the final product.

ANone: The provided research articles do not contain information regarding the immunogenicity and immunological responses associated with Palmatine Chloride.

A: [] Studies using the Caco-2 cell monolayer model, which mimics intestinal absorption, reveal that Palmatine Chloride is absorbed via an active transport mechanism mediated by transporter proteins predominantly located on the apical side of the cell monolayer. This suggests that transporter-mediated uptake plays a crucial role in the intestinal absorption of Palmatine Chloride.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)